methyl 4-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate
Description
Methyl 4-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a synthetic organic compound characterized by a benzo[c]chromen core substituted with a chlorine atom at position 2, a ketone group at position 6, and a methyl benzoate moiety linked via an ether bridge. Its synthesis typically involves multi-step reactions, including etherification and esterification, with characterization via NMR, HRMS, and X-ray crystallography .
Properties
IUPAC Name |
methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO5/c1-26-21(24)14-8-6-13(7-9-14)12-27-20-11-19-17(10-18(20)23)15-4-2-3-5-16(15)22(25)28-19/h6-11H,2-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKZANYXBGEUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through a review of existing literature, including case studies and detailed research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
Structural Features
- Chlorine Atom : The presence of a chlorine atom at the 2-position contributes to the compound's reactivity and biological activity.
- Benzochromene Core : The benzochromene structure is known for its diverse pharmacological properties, including anti-inflammatory and anti-cancer activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzochromene can inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells.
Case Study: Inhibition of Melanoma Cells
A study demonstrated that a related benzochromene derivative inhibited the growth of A2058 human melanoma cells in vitro. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting potential therapeutic applications in melanoma treatment .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Compounds with similar structures have been shown to modulate inflammatory pathways effectively.
Research Findings
A study investigated the effects of related compounds on macrophage activation. It was found that these compounds could significantly reduce the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α in RAW264.7 macrophages when stimulated with lipopolysaccharide (LPS). This suggests that this compound may also possess similar anti-inflammatory properties .
Antimicrobial Activity
The antimicrobial potential of this compound has not been extensively studied; however, related compounds have shown promise against various bacterial strains.
Example: Enhancement of Antibiotic Efficacy
Research has indicated that certain benzochromene derivatives can act as adjuvants to enhance the efficacy of existing antibiotics against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. This dual-action mechanism could be crucial in addressing antibiotic resistance issues .
Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Benzochromene Derivatives | Inhibition of cell proliferation in melanoma cells |
| Anti-inflammatory | Similar Compounds | Reduced cytokine secretion in macrophages |
| Antimicrobial | Benzochromene Derivatives | Enhanced efficacy against resistant bacterial strains |
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are critical to understanding its unique properties. Below is a detailed comparison:
Structural Analogs on the Benzo[c]chromen Core
Key Insights :
- Steric profile: The methyl benzoate group provides moderate steric bulk, whereas analogs with longer aliphatic chains (e.g., hexanoate in ) may hinder interaction with biological targets.
Computational and Graph-Based Comparisons
- Graph similarity : The target compound shares a benzo[c]chromen scaffold with analogs but differs in substituent topology. Graph comparison algorithms (e.g., subgraph isomorphism) would highlight these variations .
- Fingerprint analysis : Tanimoto coefficients using ECFP4 or MACCS fingerprints would quantify similarity, with lower scores for analogs like due to divergent ester groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
